Chlormadinone Acetate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29ClO4 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3 |
InChI Key |
QMBJSIBWORFWQT-BQOGYXQMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization
The synthesis of Chlormadinone (B195047) Acetate-d3 involves the introduction of three deuterium (B1214612) atoms into the acetate (B1210297) moiety of the molecule. While specific proprietary synthesis details may vary between manufacturers, the general and most logical approach is through the acetylation of the chlormadinone precursor with a deuterated acetylating agent.
A plausible synthetic route involves the reaction of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione with deuterated acetic anhydride, specifically acetic anhydride-d6, in the presence of a catalyst such as p-toluenesulfonic acid. chemicalbook.com This reaction directly introduces the trideuterioacetyl group at the 17α-position, yielding Chlormadinone Acetate-d3. The final product is then subjected to purification processes to remove any unreacted starting materials and byproducts.
The successful incorporation and the isotopic distribution of deuterium are confirmed through various analytical techniques. Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of the final compound. For instance, a certificate of analysis for a commercial batch of this compound might present the normalized intensity of different isotopic species, confirming the high abundance of the desired d3-labeled compound. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structural integrity of the molecule and the specific location of the deuterium atoms on the acetate group. Commercial suppliers typically guarantee a high isotopic enrichment, often stated as 98 atom % D or greater. cdnisotopes.com
Analytical Profile
Chromatographic Purity Assessment
The chemical purity of Chlormadinone (B195047) Acetate-d3 is critical for its use as an internal standard and is rigorously assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the chemical purity of Chlormadinone Acetate-d3. The analysis is typically performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. lgcstandards.comugent.be Detection is commonly carried out using an ultraviolet (UV) detector at a specific wavelength, for example, 245 nm. Commercial suppliers often specify a purity of greater than 95% as determined by HPLC. lgcstandards.com
For more sensitive and specific analysis, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is utilized. This method offers enhanced resolution and the ability to quantify the analyte at very low concentrations. ugent.be The mass spectrometer is operated in selected reaction monitoring (SRM) mode to ensure high selectivity and sensitivity for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the purity assessment of Chlormadinone Acetate (B1210297) and its deuterated analog. nih.govpsu.edu Due to the thermal lability of the acetate group, derivatization may sometimes be employed to improve chromatographic performance and sensitivity, although methods for the direct analysis of the intact acetylated steroid also exist. psu.edu The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Advanced Analytical Bioanalysis Utilizing Chlormadinone Acetate D3 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of robust and reliable bioanalytical methods is fundamental for the accurate quantification of pharmaceutical compounds in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the foremost analytical technique for this purpose, offering unparalleled sensitivity and selectivity. researchgate.netmdpi.com The use of a stable isotope-labeled (SIL) internal standard, such as Chlormadinone (B195047) Acetate-d3, is integral to this process. Chlormadinone Acetate-d3 is the deuterated form of Chlormadinone Acetate (B1210297), a synthetic steroidal progestin. medchemexpress.comnih.gov As an internal standard, it provides a crucial reference for accurately quantifying the unlabeled parent compound, Chlormadinone Acetate, by compensating for variations during sample processing and analysis. mdpi.com
Quantitative Bioanalytical Methodologies for Chlormadinone Acetate and its Analogs
Quantitative bioanalysis using LC-MS/MS is the preferred methodology for determining the concentration of gestagens, like Chlormadinone Acetate, in biological samples. researchgate.net This technique avoids the need for chemical derivatization, which is often required in gas chromatography-mass spectrometry (GC/MS) methods. mdpi.com The core of a quantitative LC-MS/MS method is its ability to selectively detect and measure the analyte of interest, even at very low concentrations, by separating it from matrix components and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern. The use of a SIL internal standard like this compound is a cornerstone of modern quantitative bioanalytical workflows, ensuring high precision and accuracy. mdpi.com
The primary goal of chromatographic separation in an LC-MS/MS assay is to resolve the analyte and its internal standard from endogenous matrix components that can interfere with ionization. mdpi.com Ultra-High Performance Liquid Chromatography (U-HPLC) systems are frequently employed for their ability to provide rapid, high-resolution separations. researchgate.netnih.gov
Optimization involves several key parameters:
Stationary Phase: Reversed-phase columns, particularly those with a C18 stationary phase, are commonly used for the analysis of steroids like Chlormadinone Acetate due to their ability to effectively retain and separate these moderately nonpolar compounds from the more polar matrix components. researchgate.netresearchgate.net
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). synzeal.com Small amounts of additives like formic acid are often included to improve peak shape and promote the formation of protonated molecules ([M+H]+) in the mass spectrometer's ion source. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is a common strategy to ensure that analytes are eluted with sharp, symmetrical peaks in a reasonable timeframe. researchgate.net
Flow Rate and Temperature: These parameters are fine-tuned to achieve the best balance between separation efficiency and analysis time. researchgate.net Maintaining a constant column temperature ensures reproducible retention times. synzeal.com
| Parameter | Condition | Purpose |
|---|---|---|
| HPLC System | U-HPLC System (e.g., Vanquish, Acquity) | Provides high-resolution separation with shorter run times. |
| Column | Reversed-Phase C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) researchgate.net | Separates the analyte from matrix interferences based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net | Aqueous component of the mobile phase; acid promotes ionization. |
| Mobile Phase B | Methanol or Acetonitrile researchgate.net | Organic component; elutes the analyte from the column. |
| Elution Type | Gradient | Optimizes separation and peak shape for compounds with different polarities. |
| Flow Rate | 400 µL/min researchgate.net | Controls the speed of the mobile phase through the column. |
| Column Temperature | 45 °C researchgate.net | Ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 2-20 µL mdpi.com | The amount of prepared sample introduced into the system. |
Following chromatographic separation, the analyte is detected by the tandem mass spectrometer. For quantitative analysis, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. medchemexpress.com The optimization of MRM parameters is crucial for method performance.
The process involves:
Precursor Ion Selection: The compound of interest, Chlormadinone Acetate, is ionized, typically via electrospray ionization (ESI) in positive mode, to form the protonated molecule, [M+H]⁺. This ion is selected in the first quadrupole (Q1) of the mass spectrometer.
Product Ion Selection: The selected precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation. Specific, stable fragment ions (product ions) are then selected and monitored in the third quadrupole (Q3).
This specific transition from a precursor ion to a product ion is unique to the analyte's chemical structure. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled compound, but it will often produce some of the same or similarly shifted product ions, confirming its identity and allowing for differential quantification. Compound-dependent parameters such as collision energy (CE) and declustering potential (DP) are optimized for each transition to maximize the signal intensity. nih.govsielc.com
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Parameter Optimized |
|---|---|---|---|---|
| Chlormadinone Acetate | Positive ESI | ~405.9 | (Representative) | Collision Energy (CE), Declustering Potential (DP) |
| This compound | Positive ESI | ~408.9 | (Representative) | Collision Energy (CE), Declustering Potential (DP) |
Note: Specific product ions are determined experimentally by infusing a pure standard of the compound and identifying the most stable and intense fragments.
Mitigation of Matrix Effects and Enhanced Assay Performance
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., phospholipids, salts). hpc-standards.comshimadzu.com Matrix effects can compromise the accuracy, precision, and sensitivity of an assay if not properly addressed. mdpi.com Effective sample preparation and the use of an appropriate internal standard are the primary strategies to mitigate these effects.
The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard, such as this compound. mdpi.com The underlying principle is that a SIL internal standard is chemically and physically almost identical to the analyte.
Key characteristics and functions include:
Co-elution: this compound is designed to have the same chromatographic retention time as the unlabeled Chlormadinone Acetate.
Identical Ionization Behavior: As the analyte and the internal standard co-elute from the HPLC column and enter the mass spectrometer's ion source, they are exposed to the exact same microenvironment. Any interfering substances from the matrix that cause ion suppression or enhancement will affect both the analyte and the internal standard to the same degree.
Constant Response Ratio: Because both signals are affected proportionally, the ratio of the analyte peak area to the internal standard peak area remains constant and accurate, regardless of the matrix-induced variation in absolute signal intensity. This ensures that the calculated concentration of the analyte is reliable and reproducible across different samples and matrix lots.
While SIL internal standards are considered the gold standard in quantitative bioanalysis, it is useful to compare their efficacy against other types of internal standards, such as structural analogs. medchemexpress.com
Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound): These are the most effective type. Their near-identical chemical nature ensures they track the analyte through sample extraction, chromatography, and ionization, effectively correcting for variability in all these steps, including matrix effects. medchemexpress.com While deuterated (²H) standards are widely used, they can occasionally exhibit minor differences in retention time compared to the analyte (isotopic effect), which may be a concern in regions of sharp changes in ion suppression. In such cases, ¹³C or ¹⁵N-labeled standards, which are less prone to this effect, are preferred.
Structural Analog Internal Standards: These are compounds that are chemically similar but not identical to the analyte. While they can correct for some variability, such as injection volume, they often have different retention times, extraction recoveries, and ionization efficiencies than the analyte. medchemexpress.com Consequently, they may not be affected by matrix effects in the same way as the analyte, leading to a variable response ratio and compromising the accuracy and precision of the assay. A study comparing a SIL internal standard to a structural analog for the drug kahalalide F demonstrated that the SIL standard provided significantly better precision and accuracy. medchemexpress.com
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS |
|---|---|---|
| Chemical Properties | Nearly identical to analyte | Similar, but not identical, to analyte |
| Chromatographic Behavior | Co-elutes with analyte (minor shifts possible with deuteration) | Different retention time |
| Ionization Efficiency | Identical to analyte | Different from analyte |
| Correction for Matrix Effects | Excellent; compensates for both ion suppression and enhancement mdpi.com | Poor to moderate; does not reliably track analyte response |
| Overall Performance | Considered the "gold standard"; provides high accuracy and precision medchemexpress.com | Can lead to inaccurate and imprecise results medchemexpress.com |
Method Validation and Qualification Protocols
The use of this compound as a stable isotope-labeled (SIL) internal standard is central to the validation of robust and reliable bioanalytical methods. Method validation ensures that future measurements in routine analysis are sufficiently close to the true value of the analyte in the sample demarcheiso17025.com. Regulatory guidelines necessitate that bioanalytical methods are validated to demonstrate their reliability, accuracy, and precision nih.govbioanalysis-zone.com. For quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), SIL internal standards such as this compound are considered the gold standard. aacrjournals.org They are chemically and physically almost identical to the analyte, ensuring they experience similar extraction recovery, ionization suppression or enhancement, and chromatographic behavior. researchgate.net This co-elution and similar behavior allow the SIL internal standard to compensate for variability during sample preparation and analysis, which is a crucial step for developing fully validated methods. nih.govtexilajournal.com The validation process involves establishing specific performance characteristics to ensure the method is suitable for its intended purpose. fda.gov
Assessment of Accuracy, Precision, and Linearity
Accuracy, precision, and linearity are foundational parameters in method validation that establish the reliability of a quantitative bioanalytical assay. gavinpublishers.comresearchgate.net
Accuracy is defined as the closeness of the measured value to the true value. gavinpublishers.comresearchgate.net It is typically assessed by analyzing quality control (QC) samples prepared with known concentrations of the analyte in the biological matrix and calculating the percent recovery. gavinpublishers.comajrconline.org International guidelines often recommend a minimum of nine determinations over at least three concentration levels (low, medium, and high) covering the specified range. gavinpublishers.comajrconline.org The use of this compound allows for high accuracy, as it corrects for potential analyte loss during sample processing and for matrix effects that can alter instrument response. lcms.cz
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). lcms.cz Precision is evaluated at two levels: intra-assay precision (repeatability), which assesses variability within a single analytical run, and inter-assay precision (intermediate precision), which assesses variability between different runs on different days. texilajournal.com
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. gavinpublishers.com It is determined by analyzing a series of calibration standards at a minimum of five to six different concentrations. ajrconline.org The relationship between the analyte/internal standard peak area ratio and concentration is evaluated using a linear regression model. A correlation coefficient (R²) value greater than 0.99 is generally considered evidence of a strong linear relationship. fda.govnih.gov
| Parameter | Acceptance Criteria | Comment |
|---|---|---|
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Determined from QC samples at low, medium, and high concentrations. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | Assessed for both intra-day and inter-day variability. |
| Linearity (R²) | ≥0.99 | Established from a calibration curve using a weighted linear regression. |
Determination of Lower Limits of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) and the Lower Limit of Detection (LLOD) are critical performance characteristics that define the sensitivity of a bioanalytical method.
The LLOD is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified, by a specific measurement process. researchgate.net It is often determined by analyzing a series of blank samples and calculating the signal-to-noise ratio, with a ratio of 3:1 being a common criterion. demarcheiso17025.com
The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.comnih.gov For the LLOQ, the analyte peak should be identifiable, discrete, and reproducible with a precision of 20% (%CV) and accuracy within 80% to 120% of the nominal value. nih.gov The analyte response at the LLOQ should be at least five times the response of a blank sample. nih.gov The use of an internal standard like this compound is vital for accurately establishing the LLOQ, as it helps to distinguish the true analyte signal from background noise at very low concentrations. For steroid hormone analysis, LLOQ values in the low ng/mL or even pg/mL range are often required. nih.govnih.govmdpi.com
| Parameter | Typical Value Range (in Plasma/Serum) | Methodology |
|---|---|---|
| LLOD | 0.05 - 0.5 ng/mL | LC-MS/MS or GC-MS/MS |
| LLOQ | 0.1 - 5.0 ng/mL | LC-MS/MS or GC-MS/MS |
Evaluation of Analyte and Internal Standard Stability in Biological Matrices
Assessing the stability of both the target analyte and the internal standard, this compound, in the biological matrix is a crucial component of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability evaluations are performed to mimic conditions that samples may undergo, including short-term storage at room temperature, long-term storage at frozen temperatures (e.g., -20°C or -80°C), and freeze-thaw cycles.
The stability is tested by analyzing QC samples at low and high concentrations that have been subjected to these conditions. The results are then compared against freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. It is critical that the internal standard exhibits similar stability to the analyte, as any degradation of the internal standard could lead to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard like this compound is advantageous because its structural similarity to the analyte often results in comparable stability profiles.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Techniques for Steroid Analysis
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful and well-established analytical technique for the comprehensive analysis of steroids. nih.gov It is considered a "gold standard" method due to its high chromatographic resolution, sensitivity, and specificity. nih.gov In GC-MS/MS, the gas chromatograph separates the different components of a mixture before they enter the mass spectrometer. The tandem mass spectrometer then uses two mass analyzers in series (e.g., a triple quadrupole) for selected reaction monitoring (SRM), which provides an additional layer of selectivity and sensitivity. chromatographyonline.com This makes GC-MS/MS particularly suitable for detecting and quantifying trace levels of steroids in complex biological matrices like urine and plasma. chromatographyonline.comnih.gov The use of a deuterated internal standard like this compound is essential for accurate quantification, correcting for any analytical variability during the multi-step sample preparation and analysis process. usgs.gov
Derivatization Strategies for Enhanced Volatility and Detection
A significant challenge in the GC-MS analysis of steroids is their low volatility and thermal instability due to the presence of polar functional groups like hydroxyl and ketone groups. nih.govtandfonline.comresearchgate.net To overcome this, a derivatization step is required prior to analysis. researchgate.netnih.gov Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. nih.govtandfonline.comresearchgate.net
The most common derivatization strategy for steroids is silylation, which involves replacing active hydrogen atoms in hydroxyl groups with a trimethylsilyl (TMS) group. mdpi.comnih.gov This process makes the analytes more volatile and suitable for GC analysis. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in combination with catalysts like ammonium iodide (NH₄I) and reducing agents like dithiothreitol (DTT) to enhance the reaction efficiency and derivatize even sterically hindered hydroxyl groups and enolizable ketones. mdpi.comnih.gov
| Reagent Class | Example Reagent | Target Functional Group | Benefit |
|---|---|---|---|
| Silylating Agents | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Increases volatility and thermal stability. |
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Commonly used for creating TMS derivatives. |
| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Hydroxyl (-OH), Amine (-NH2) | Introduces electron-capturing groups for enhanced detection. |
| Oximation Reagents | Hydroxylamine HCl | Ketone (C=O) | Protects ketone groups and prevents enol formation. |
Application in Trace Analysis and Comprehensive Profiling
The combination of derivatization and GC-MS/MS provides the high sensitivity and selectivity required for trace analysis of steroids in biological samples. chromatographyonline.com The use of selected reaction monitoring (SRM) in tandem MS significantly reduces chemical noise from the matrix, allowing for the detection and quantification of analytes at very low concentrations. chromatographyonline.com This capability is essential for steroid profiling, where numerous metabolites may be present at widely varying concentrations. nih.gov GC-MS/MS methods have been developed to simultaneously measure up to 40 or more different steroids and their metabolites in a single analytical run. nih.govnih.gov
In these comprehensive analyses, the role of the internal standard is paramount. This compound, added at the beginning of the sample preparation process, experiences the same extraction, derivatization, and injection variability as the endogenous steroids. By normalizing the signal of each target analyte to the signal of this compound, the method can achieve high precision and accuracy, even for analytes present at picogram levels. This approach enables the reliable quantification of entire steroid metabolic pathways, providing valuable insights for clinical and research applications. researchgate.net
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate quantification of therapeutic agents such as chlormadinone acetate from complex biological matrices like plasma or serum necessitates robust and efficient sample preparation techniques. The primary objectives of these methods are to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing analytical sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound from the outset of the sample preparation process is crucial for tracking and compensating for any analyte loss that may occur during the multi-step extraction and clean-up procedures.
Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of analytes from complex samples. In the context of analyzing synthetic progestins, SPE is frequently employed following an initial extraction step to achieve a higher degree of sample clean-up.
Research focused on the confirmatory analysis of acetylgestagens, including chlormadinone acetate, in bovine and porcine plasma has detailed a combined extraction methodology where SPE follows a primary liquid-liquid extraction. In this method, C18 SPE cartridges are utilized for the final clean-up of the extracted analytes. The use of a deuterated internal standard, such as this compound, is integral to this process for accurate quantification. The quantification is performed against matrix-matched calibration standards to account for any matrix effects. This combined approach has been validated and shown to be robust, with decision limits (CCα) for the analytes in the range of 0.1 to 0.2 ng/mL and detection capabilities (CCβ) below 0.5 ng/mL. The intra-laboratory reproducibility for this method was found to be between 6% and 18% (as relative standard deviation, %RSD) in the 0.5-2 ng/mL range, demonstrating its reliability for regulatory and research purposes.
The following table summarizes the key parameters of a typical SPE method used in the analysis of acetylgestagens:
| Parameter | Specification |
| SPE Sorbent | C18 |
| Preceding Step | Liquid-Liquid Extraction |
| Internal Standard | Deuterated Analogues (e.g., this compound) |
| Quantification | Matrix-Matched Calibration |
| Decision Limit (CCα) | 0.1 - 0.2 ng/mL |
| Detection Capability (CCβ) | < 0.5 ng/mL |
| Intra-laboratory Reproducibility | 6 - 18 %RSD |
Liquid-Liquid Extraction (LLE) is a fundamental and versatile sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method is particularly effective for separating analytes from interfering substances in biological fluids.
A validated confirmatory method for the determination of chlormadinone acetate and other acetylgestagens in plasma employs a matrix-assisted LLE approach. This technique utilizes Extrelut® NT columns, which are wide-pore kieselguhr-based columns that act as a solid support for the aqueous plasma sample. The large surface area of the support facilitates a highly efficient extraction of the analytes into an organic solvent. In this specific application, the LLE step is the initial extraction procedure, which is then followed by a solid-phase extraction (SPE) clean-up. The use of deuterated internal standards, including by extension this compound, is crucial for the accuracy of the quantification by compensating for any variability during the extraction process. The combination of LLE with SPE provides a comprehensive clean-up, leading to a highly purified extract for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principles of an effective LLE protocol for progestins are outlined below:
| Step | Description |
| Sample Preparation | Plasma sample is mixed with a solution containing the deuterated internal standard (e.g., this compound). |
| Extraction Support | The sample is loaded onto a matrix-assisted LLE column (e.g., Extrelut® NT). |
| Elution | An appropriate organic solvent is passed through the column to elute the analytes and the internal standard. |
| Further Processing | The eluate is collected and typically subjected to further clean-up, such as SPE. |
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples like plasma or serum, which can otherwise interfere with chromatographic analysis and damage analytical columns. This technique is often the first step in a multi-stage sample preparation workflow.
In the analysis of multiple synthetic progestins, a common approach involves an initial protein precipitation step followed by online SPE. A typical procedure involves mixing an aliquot of the plasma sample (e.g., 150 µL) with a larger volume of a precipitation solution (e.g., 600 µL). This solution often consists of an organic solvent like methanol mixed with a salt solution, such as 0.1 M zinc sulfate (B86663), in a 2:1 (v/v) ratio. The deuterated internal standards, including this compound, are incorporated into this precipitation solution. After vigorous mixing and centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analytes and the internal standard, is decanted and can be directly injected into an online SPE-LC-MS/MS system for further purification and analysis.
The key aspects of a typical protein precipitation protocol are summarized in the table below:
| Parameter | Specification |
| Sample Volume | ~150 µL of plasma |
| Precipitation Solution | Methanol and 0.1 M Zinc Sulfate (2:1, v/v) |
| Internal Standard | Included in the precipitation solution |
| Procedure | Sample is mixed with precipitation solution, vortexed, and centrifuged. |
| Outcome | Supernatant containing the analyte and internal standard is collected for further analysis. |
This combined strategy of protein precipitation followed by online SPE leverages the speed and simplicity of protein removal with the high efficiency and selectivity of SPE, all while ensuring accurate quantification through the use of a deuterated internal standard like this compound.
Mechanistic Metabolic Studies and Pathway Elucidation
Application of Chlormadinone (B195047) Acetate-d3 as a Metabolic Tracer
Chlormadinone Acetate-d3 is the deuterium-labeled version of Chlormadinone Acetate (B1210297), a synthetic progestin. medchemexpress.com The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, allows this compound to be used as an internal standard and tracer in metabolic studies. medchemexpress.comlcms.cz This is because its chemical properties are nearly identical to the parent compound, but its increased mass allows it to be distinguished in analytical techniques like mass spectrometry. This distinction is crucial for accurately quantifying the parent drug and its metabolites in biological samples. medchemexpress.com The use of deuterated analogs is a well-established method to enhance the accuracy of quantitative analyses by correcting for variations in sample preparation and matrix effects. lcms.cz
In Vitro Metabolic Stability and Metabolite Identification
In vitro systems are fundamental in early drug development to predict a compound's metabolic fate in the body. This compound is instrumental in these assays for determining the metabolic stability and identifying the metabolites of Chlormadinone Acetate.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Studies using liver microsomes from humans, rabbits, and rats have been employed to investigate the in vitro metabolism of Chlormadinone Acetate. nih.gov In such studies, this compound would be used as an internal standard to precisely quantify the rate of disappearance of the parent compound, Chlormadinone Acetate, over time. This allows for the determination of key enzyme kinetic parameters.
While specific kinetic data for this compound is not available, the metabolic pathways of the parent compound have been studied. For instance, the metabolic pathway was shown to be influenced by phenobarbital, a known inducer of microsomal enzymes. nih.gov
Table 1: Investigated Metabolic Pathways of Chlormadinone Acetate in Microsomal Systems
| Organism | Condition | Major Metabolite Identified | Metabolic Pathway |
| Rabbit, Rat (male) | Phenobarbital-stimulated | 2alpha-hydroxychlormadinone | Hydroxylation |
| Human, Rat (male) | Unstimulated | 17alpha-acetoxy-6-chloro-3beta-hydroxypregna-4,6-diene-20-one | Reduction |
This table is based on in vitro studies of the non-deuterated Chlormadinone Acetate.
Hepatocytes, or liver cells, provide a more complete metabolic picture than microsomes as they contain both Phase I and Phase II metabolizing enzymes, as well as cofactors and transporters. In hepatocyte incubation studies, this compound would serve as a tracer to follow the biotransformation of Chlormadinone Acetate. By analyzing the cell culture medium and cell lysates over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the metabolites formed.
In Vivo Metabolic Profiling in Preclinical Animal Models
To understand the metabolism of Chlormadinone Acetate in a whole organism, preclinical studies in animal models are essential. In these in vivo studies, this compound can be co-administered with Chlormadinone Acetate. Blood, urine, and feces samples are then collected over a period of time. The use of the deuterated standard allows for the accurate measurement of the pharmacokinetic profile of the parent drug and the identification of its metabolites in these biological matrices. This provides a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Elucidation of Biotransformation Pathways
The primary purpose of using this compound as a tracer is to elucidate the biotransformation pathways of Chlormadinone Acetate. The metabolic reactions that a drug undergoes are critical to understanding its efficacy and potential for drug-drug interactions.
Hydroxylation and Reduction Pathways
Based on in vitro studies of Chlormadinone Acetate, two major biotransformation pathways have been identified: hydroxylation and reduction. nih.gov
Hydroxylation, the addition of a hydroxyl group (-OH), is a common Phase I metabolic reaction catalyzed by CYP enzymes. In the case of Chlormadinone Acetate, 2alpha-hydroxychlormadinone was identified as a major metabolite in phenobarbital-stimulated rabbit and rat liver microsomes. nih.gov
Reduction, the gain of electrons, is another key metabolic pathway. The metabolite 17alpha-acetoxy-6-chloro-3beta-hydroxypregna-4,6-diene-20-one was found to be the major product in unstimulated human and male rat liver incubations, indicating a reduction of a ketone group. nih.gov
The use of this compound in these types of studies would enable researchers to confirm these pathways and potentially identify other minor metabolic routes with greater confidence and quantitative accuracy.
Acetylation and Deacetylation Mechanisms
The metabolism of Chlormadinone Acetate (CMA), the non-deuterated parent compound, is known to involve deacetylation. wikipedia.org This process, the removal of the acetyl group from the C17α-position, is a key step in its biotransformation. Acetylation and deacetylation are fundamental reactions in drug metabolism that alter the polarity and pharmacological activity of compounds. thyroidpharmacist.com These reactions are catalyzed by acetyltransferases and deacetylases (or esterases), respectively. wikipedia.org
For steroidal compounds like Chlormadinone Acetate, the acetyl group significantly influences receptor binding affinity and pharmacokinetic properties. The deacetylation of CMA would yield its corresponding alcohol metabolite, which can then undergo further metabolic changes. While specific studies on the acetylation and deacetylation of this compound are not detailed in publicly available literature, the principles of these enzymatic reactions are well-established. wikipedia.orgersnet.org The presence of deuterium atoms in the acetyl group (forming the -d3 variant) would not be expected to significantly alter the susceptibility of the ester bond to hydrolysis by deacetylases, as the bond being cleaved is a carbon-oxygen bond, not a carbon-hydrogen bond. However, the metabolic fate of the resulting deuterated acetate is a subject for further investigation.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Conjugation is a major Phase II metabolic pathway for steroids, rendering them more water-soluble and facilitating their excretion. wikipedia.org For Chlormadinone Acetate and its metabolites, the primary conjugation reactions are glucuronidation and sulfation. cas.cz These processes involve the enzymatic addition of a glucuronic acid or a sulfate (B86663) group to hydroxyl moieties on the steroid nucleus.
Glucuronidation: This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov It attaches a large, hydrophilic glucuronic acid molecule to the substrate, significantly increasing its polarity. cas.cz For metabolites of Chlormadinone Acetate, such as the 3α- and 3β-hydroxy derivatives, the hydroxyl groups are primary sites for glucuronidation. researchgate.net Genetic variations in UGT enzymes can lead to differences in the rate of steroid metabolism among individuals. nih.gov
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from a donor molecule (PAPS) to a hydroxyl group on the steroid. nih.gov While sulfation also increases water solubility, the resulting sulfate conjugates can sometimes retain biological activity or act as a circulating reservoir for the active steroid. cas.cz
The competition between glucuronidation and sulfation is a common feature in steroid metabolism, with the preferred pathway depending on the specific substrate, enzyme expression levels, and tissue location. cas.cznih.gov
| Feature | Glucuronidation | Sulfation |
|---|---|---|
| Enzymes | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |
| Cofactor | UDP-glucuronic acid (UDPGA) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Effect on Polarity | Large increase | Moderate increase |
| Typical Substrate Affinity | Lower affinity, higher capacity | Higher affinity, lower capacity |
| Biological Activity of Conjugate | Generally inactive and targeted for excretion cas.cz | Can be inactive or act as a transport/reservoir form nih.gov |
Investigation of Deuterium Kinetic Isotope Effects (KIE) on Metabolism
The replacement of a hydrogen atom with a deuterium atom at a metabolic "soft spot" can significantly alter the rate of metabolism due to the kinetic isotope effect (KIE). juniperpublishers.comwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. juniperpublishers.com If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.gov This principle is a powerful tool for modulating the pharmacokinetic properties of a drug. juniperpublishers.com
Impact on Cytochrome P450 (CYP) Mediated Oxidation
Cytochrome P450 enzymes are a major family of catalysts responsible for the Phase I oxidative metabolism of a vast number of drugs, including steroids. nih.govmdpi.com Reactions such as hydroxylation, which are common in the metabolism of Chlormadinone Acetate, are often mediated by CYP enzymes. wikipedia.orgnih.gov These reactions involve the abstraction of a hydrogen atom from a C-H bond. nih.gov
Influence on Non-CYP Metabolic Enzymes and Pathways
While the most pronounced KIEs are typically seen in CYP-mediated oxidations, deuterium substitution can also potentially influence other metabolic pathways. For instance, if a deuterated group is adjacent to a site of conjugation, it could exert a secondary KIE, although these effects are generally much smaller than primary KIEs. wikipedia.org More significantly, if a primary oxidative pathway is slowed due to deuteration, the substrate may be increasingly shunted towards alternative, non-CYP pathways, such as direct conjugation by UGTs or SULTs. This phenomenon is an aspect of deuterium-induced metabolic switching.
Deuterium-Induced Metabolic Switching
When a drug is metabolized via multiple competing pathways, deuterating one of the primary sites of metabolism can cause a "metabolic switch." osti.govosti.gov By slowing down one pathway due to the KIE, the drug's biotransformation is redirected towards alternative routes that were previously minor. osti.gov
Chlormadinone Acetate is known to be converted into numerous metabolites, including various hydroxylated and reduced forms, indicating the presence of multiple parallel metabolic pathways. researchgate.netnih.gov Therefore, this compound is a candidate for metabolic switching. For example, if a primary hydroxylation site on the steroid ring is deuterated, this pathway would be inhibited. As a result, other pathways, such as deacetylation at the C17α position or hydroxylation at a different, non-deuterated site, may become more prominent. wikipedia.orgosti.gov This can fundamentally alter the metabolite profile of the drug, potentially leading to a different pharmacological or toxicological outcome. acs.orgnih.gov
| Deuteration Site (Hypothetical) | Inhibited Pathway | Potentially Enhanced Pathway(s) | Potential Pharmacokinetic Consequence |
|---|---|---|---|
| Primary site of CYP-mediated hydroxylation | Oxidative Metabolism (Phase I) | Alternative hydroxylation sites; Direct conjugation (Phase II); Deacetylation | Increased parent drug exposure; Altered metabolite profile osti.gov |
| Methyl group of the C17α-acetate | Oxidation of the acetyl group (if it occurs) | Hydroxylation on the steroid core; Deacetylation of the intact group | Potentially minor change unless acetyl group oxidation is a major pathway |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetic (PK) Investigations in Preclinical Models
Chlormadinone (B195047) Acetate-d3 is the deuterium-labeled version of Chlormadinone Acetate (B1210297) (CMA), a synthetic steroidal progestin. medchemexpress.com The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a strategy used to alter the pharmacokinetic profiles of drug molecules. medchemexpress.comresearchgate.net By replacing hydrogen atoms with deuterium at specific metabolic sites, the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can slow the rate of enzymatic metabolism. researchgate.netresearchgate.net This modification is primarily intended to improve metabolic stability, potentially enhancing half-life and systemic exposure without altering the compound's intrinsic pharmacodynamic activity. nih.gov
Preclinical research into the ADME profile of Chlormadinone Acetate-d3 is understood by first examining the profile of its non-deuterated parent compound, CMA.
Absorption: Following oral administration, CMA is rapidly and almost completely absorbed. nih.gov In preclinical rat models, absorption is greater in the intestine than the stomach. researchgate.net Peak plasma concentrations of CMA are typically reached within 1 to 2 hours post-administration. nih.gov
Distribution: CMA is highly lipophilic and binds extensively to plasma proteins, particularly albumin (96.6% to 99.4%), with no significant affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin. wikipedia.org This high degree of protein binding influences its volume of distribution.
Metabolism: CMA undergoes extensive hepatic metabolism, primarily through reduction, hydroxylation, and deacetylation. wikipedia.org Key metabolites include 3α-hydroxy-CMA and 3β-hydroxy-CMA. researchgate.net The deuteration in this compound is specifically designed to slow this metabolic process. The stronger C-D bond makes the molecule more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family, which are responsible for its breakdown. juniperpublishers.comnih.gov This is known as the kinetic isotope effect.
Excretion: The metabolites of CMA are eliminated from the body through both renal and fecal routes. Studies using radiolabeled CMA showed that approximately 45% of the administered dose is excreted in urine and 42% in feces. nih.gov
The primary rationale for developing this compound is to improve its pharmacokinetic parameters compared to the parent compound.
Bioavailability: The oral bioavailability of CMA is considered to be 100%. wikipedia.org However, formulation can impact this; for instance, a self-microemulsifying drug delivery system (SMEDDS) was shown to increase the oral bioavailability in rats by nearly twofold compared to a standard tablet formulation. nih.gov By reducing the rate of first-pass metabolism in the liver, the deuteration of this compound is anticipated to increase systemic exposure (Area Under the Curve, AUC), effectively enhancing its bioavailability compared to CMA administered in the same formulation. nih.govjuniperpublishers.com
Clearance: The metabolic clearance rate of CMA has been calculated at 42.61 liters per day in human studies. nih.gov Deuteration generally leads to a reduction in the rate of systemic clearance. juniperpublishers.com This is a direct consequence of the kinetic isotope effect, which slows the metabolic breakdown of the drug, causing it to remain in circulation for a longer period. juniperpublishers.comnih.gov Therefore, this compound is expected to have a lower metabolic clearance rate than non-deuterated CMA.
| Parameter | Chlormadinone Acetate (CMA) | Expected Change with this compound | Rationale for Change |
| Metabolic Clearance | 42.61 L/day nih.gov | Decrease | Slower enzymatic breakdown due to stronger C-D bond (Kinetic Isotope Effect). juniperpublishers.com |
| Bioavailability | ~100% wikipedia.org | Potential Increase | Reduced first-pass metabolism leading to higher systemic exposure (AUC). nih.gov |
| Half-Life | ~36-39 hours (steady state) nih.gov | Increase | Reduced rate of clearance prolongs the time the drug remains in the body. researchgate.net |
This table presents data for the parent compound Chlormadinone Acetate and the theoretically expected changes for its deuterated form based on established principles of deuteration.
The extension of a drug's biological half-life is a primary goal of therapeutic deuteration. researchgate.net The mechanism behind this effect is the kinetic isotope effect.
The bonds formed between carbon and deuterium (C-D) are stronger and more stable than those between carbon and hydrogen (C-H). researchgate.net Many drugs, including steroids like CMA, are metabolized by enzymes that work by breaking C-H bonds. wikipedia.org By strategically replacing hydrogen atoms at these metabolic "soft spots" with deuterium, the rate of this enzymatic cleavage is significantly reduced. nih.govjuniperpublishers.com
This slowing of metabolism means the drug is cleared from the body more slowly, which directly translates to a longer elimination half-life. researchgate.net The half-life of CMA after multiple doses is approximately 36-39 hours. nih.gov For this compound, this half-life is expected to be prolonged, which could allow for a longer duration of action. juniperpublishers.com
Pharmacodynamic (PD) Studies in In Vitro and Ex Vivo Systems
While deuteration significantly alters pharmacokinetics, it is not expected to change the pharmacodynamics of the molecule. nih.gov The shape of the drug and its ability to bind to target receptors remain unchanged. Therefore, the pharmacodynamic profile of this compound is considered identical to that of CMA.
Chlormadinone Acetate exerts its effects by binding to and activating several steroid hormone receptors. As a bioisostere of CMA, this compound is expected to exhibit the same binding affinities and activation profiles.
Progesterone (B1679170) Receptor (PR): CMA is a potent agonist of the progesterone receptor, which is the primary mechanism for its progestogenic and antigonadotropic effects. wikipedia.orgnih.gov
Androgen Receptor (AR): CMA is an antagonist of the androgen receptor. nih.gov This antiandrogenic activity is achieved through competitive binding to the AR, which inhibits the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone. researchgate.netnih.gov
Glucocorticoid Receptor (GR): CMA possesses weak glucocorticoid activity. wikipedia.org In vitro binding assays show that CMA binds to the human glucocorticoid receptor, but with a lower affinity compared to its binding with the progesterone and androgen receptors. researchgate.net
An in vitro study comparing the binding affinity of CMA and its metabolites to human receptors provided the following data:
| Compound | Progesterone Receptor (Ki) |
| Chlormadinone Acetate (CMA) | 2.5 nM |
| 3α-OH-CMA | 13 nM |
| 3β-OH-CMA | 6.0 nM |
| R5020 (Reference Progestin) | 4.3 nM |
Data sourced from an in vitro binding study using human receptors. researchgate.net The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.
The cellular signaling pathways modulated by this compound are presumed to be identical to those affected by CMA.
Hypothalamic-Pituitary-Ovarian Axis: Through its potent progestogenic activity, CMA exerts a negative feedback effect on the hypothalamus and pituitary gland. This suppresses the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone), which in turn inhibits follicular growth, maturation, and ovulation. nih.govpatsnap.com
Prostaglandin (B15479496) Synthesis: In ex vivo studies using human endometrial explants, CMA has been shown to suppress the expression of cyclo-oxygenase-2 (COX-2) mRNA and the concentration of prostaglandin F(2α). nih.gov This suggests that a part of its mechanism of action involves the down-regulation of prostaglandin biosynthesis within the endometrium. nih.gov
5-alpha-reductase Inhibition: In addition to blocking the androgen receptor, CMA's antiandrogenic effects are also attributed to the competitive inhibition of the 5-alpha-reductase enzyme, which is responsible for converting testosterone to the more potent dihydrotestosterone. researchgate.netnih.gov
Gene Expression and Protein Modulation Studies in Cell Lines
Research into the cellular effects of chlormadinone acetate has elucidated its role in modulating androgen receptor (AR) activity. In androgen-dependent cell lines, such as the PC-3 cell line stably transfected with human androgen receptor and a luciferase reporter gene (PALM cells), chlormadinone acetate has demonstrated antiandrogenic properties. nih.gov Studies have shown that it competitively binds to the androgen receptor and significantly reduces its transcriptional activity. nih.gov
In competitive binding assays using a synthetic androgen, [3H] R1881, chlormadinone acetate exhibited a notable affinity for the androgen receptor. nih.gov This binding affinity translates to a functional impact on gene expression. When evaluated for its effect on AR transcriptional activity, chlormadinone acetate was found to inhibit the luciferase activity induced by androgens. nih.gov For instance, at a concentration of 3 x 10⁻⁷ M, chlormadinone acetate inhibited AR transcriptional activity by 40 ± 5%. nih.gov
Table 1: In Vitro Antiandrogenic Activity of Chlormadinone Acetate
| Parameter | Cell Line | Compound | Value |
|---|---|---|---|
| Binding Affinity (Ki) | PALM | Chlormadinone Acetate | 3.3 ± 1.5 x 10⁻⁸ M |
| AR Transcriptional Inhibition | PALM | Chlormadinone Acetate (3 x 10⁻⁷ M) | 40 ± 5% |
Development of Predictive Preclinical PK/PD Models
The development of predictive preclinical pharmacokinetic/pharmacodynamic (PK/PD) models is a critical component of drug development, aiming to bridge the gap between preclinical data and clinical outcomes. For progestins, understanding the relationship between drug concentration and its biological effects is essential for optimizing therapeutic strategies. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling, in particular, has become a valuable tool in this regard, allowing for the simulation of drug disposition in various tissues and populations. nih.gov
While specific preclinical PK/PD models for this compound are not extensively detailed in publicly available literature, the principles of such modeling would apply. The pharmacokinetic profile of the non-deuterated form, chlormadinone acetate, has been characterized, showing a terminal half-life of approximately 36-39 hours at steady state after multiple doses. nih.gov This information would form the basis for any PK/PD model.
The introduction of deuterium at the d3 position in this compound is a strategic modification intended to alter its pharmacokinetic properties. Deuteration can lead to a stronger chemical bond (carbon-deuterium vs. carbon-hydrogen), which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. researchgate.net This "deuterium effect" can potentially lead to a longer half-life, reduced clearance, and an increased area under the concentration-time curve (AUC) compared to the non-deuterated counterpart. researchgate.net
The development of a predictive preclinical PK/PD model for this compound would therefore involve:
In vitro metabolism studies: To determine the rate of metabolism of the deuterated compound compared to chlormadinone acetate and identify the specific enzymes involved.
Pharmacokinetic studies in animal models: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and quantify the impact of deuteration on key PK parameters.
Pharmacodynamic studies: To relate the plasma and tissue concentrations of this compound to its pharmacological effects, such as the antiandrogenic activity observed with the parent compound.
By integrating these data, a PK/PD model could be constructed to simulate the dose-response relationship and predict the therapeutic window for this compound. Such models are instrumental in informing clinical trial design and optimizing dosing regimens. nih.govtaylorfrancis.com
Theoretical and Computational Approaches in Deuterium Research
Quantum Chemical Calculations for Isotope Effects
Quantum chemical calculations are fundamental to understanding the kinetic isotope effect at a molecular level. google.com These methods allow for the precise modeling of molecular structures, vibrational energies, and reaction pathways, providing a quantitative basis for the observed differences in reaction rates between standard and deuterated compounds. nih.govaip.org
The primary physical basis for the kinetic isotope effect is the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. stackexchange.com Due to the greater mass of the deuterium (B1214612) atom, the C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. echemi.compearson.com This means more energy is required to break a C-D bond, making it effectively stronger and more stable. stackexchange.comechemi.com
Quantum chemical calculations, using methods like Density Functional Theory (DFT), can model these properties with high accuracy. For a molecule like Chlormadinone (B195047) Acetate-d3, these calculations would be applied to specific C-H bonds that are potential sites of metabolism. The models treat the bond as a harmonic oscillator to compute its vibrational frequencies and the associated ZPVE. libretexts.org The difference in ZPVE between the ground state and the transition state of a metabolic reaction determines the magnitude of the KIE. princeton.edu
Table 1: Theoretical Comparison of C-H and C-D Bond Properties Relevant to Chlormadinone Acetate (B1210297)
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Impact on Chlormadinone Acetate Metabolism |
| Vibrational Frequency (Stretching) | ~3000 cm⁻¹ | ~2200 cm⁻¹ | Lower frequency indicates a lower zero-point energy. pearson.com |
| Zero-Point Energy (ZPE) | Higher | Lower | A larger energy input is needed to reach the transition state for C-D bond cleavage. stackexchange.com |
| Bond Dissociation Energy (BDE) | ~413 kJ/mol | ~420 kJ/mol (Slightly Higher) | The C-D bond is more resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). echemi.com |
| Kinetic Isotope Effect (kH/kD) | N/A | Can range from ~2 to 10 | The rate of metabolism at the deuterated site is significantly slowed. libretexts.org |
Note: The values presented are typical approximations for illustrative purposes. Actual values for Chlormadinone Acetate-d3 would be determined through specific quantum chemical calculations.
A critical application of computational chemistry in deuterated drug design is the identification of "metabolic hot spots" or "soft spots." alfa-chemistry.comnih.gov These are the specific hydrogen atoms in a molecule most susceptible to enzymatic attack, typically by Cytochrome P450 (CYP) enzymes, leading to metabolism. juniperpublishers.com By strategically replacing hydrogen with deuterium at these hot spots, the metabolic rate can be significantly reduced. nih.govhyphadiscovery.com
For Chlormadinone Acetate, a complex steroid, several positions are likely candidates for oxidative metabolism. In silico tools can predict these sites by analyzing the molecule's structure and electronic properties to determine the reactivity of each C-H bond. Factors considered include bond dissociation energy, the stability of potential radical intermediates, and accessibility to the enzyme's active site. Once identified, these hot spots become the prime targets for deuteration to create this compound, thereby enhancing its metabolic stability. researchgate.net
Molecular Dynamics Simulations for Drug-Target Interactions
Chlormadinone acetate exerts its therapeutic effect by binding to and activating the progesterone (B1679170) receptor. nih.gov While deuteration is primarily aimed at altering pharmacokinetics, it is crucial to ensure that it does not negatively impact the drug's binding affinity or efficacy at its target receptor. nih.gov Molecular Dynamics (MD) simulations are powerful computational tools used to model the dynamic interactions between a drug and its biological target over time. nih.gov
MD simulations can model how this compound fits into the binding pocket of the progesterone receptor and analyze the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net While the electronic properties of hydrogen and deuterium are nearly identical, the subtle changes in bond length, vibrational modes, and molecular volume upon deuteration can sometimes lead to minor alterations in structural dynamics and binding. wikipedia.org Simulations can help researchers verify that the deuterated compound maintains the necessary conformational stability and interaction profile for optimal receptor binding and activation, ensuring that the therapeutic benefit is not compromised. elifesciences.org
In Silico Tools for Predicting Pharmacokinetic Alterations Upon Deuteration
Beyond identifying metabolic hot spots, a range of in silico tools are available to predict the broader pharmacokinetic (PK) consequences of deuteration. nih.govresearchgate.netdntb.gov.ua These computational models can simulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Future Perspectives and Emerging Research Directions
Integration of Chlormadinone (B195047) Acetate-d3 in Advanced Omics Research
The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, stand to benefit significantly from the use of stable isotope-labeled compounds like Chlormadinone Acetate-d3. These "heavy" versions of molecules act as tracers, allowing scientists to follow their fate and interactions within a complex biological matrix.
Metabolomics and Lipidomics Applications with Isotopic Tracers
In mass spectrometry-based metabolomics, a primary challenge is the accurate and precise quantification of analytes amidst the complexity of biological samples, which can lead to issues like ion suppression. The use of stable isotope-labeled internal standards, such as this compound, is a gold-standard approach to overcome these analytical hurdles. By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Deuterium-labeled compounds are particularly valuable in lipidomics for tracing the metabolic fate of lipids. While direct studies involving this compound in lipidomics are still emerging, the principles established with other deuterated molecules demonstrate the potential. For instance, deuterium (B1214612) oxide (D2O) has been used to label all lipid classes and measure their turnover rates, providing insights into lipid metabolism in various physiological and pathological states. Similarly, this compound could be employed to investigate the influence of progestins on lipid profiles and metabolism, offering a clearer picture than studies relying solely on the non-labeled compound.
Pathway Mapping and Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers are central to MFA, as they allow for the elucidation of complex metabolic pathways and the determination of the flow of molecules through these networks.
Deuterium-labeled substrates, including deuterated steroids, can be introduced into cellular or whole-organism models to trace their conversion through the intricate web of steroid biosynthesis and metabolism. By analyzing the isotopic enrichment in downstream metabolites, researchers can map the active pathways and quantify the flux through different enzymatic steps. This approach provides a dynamic view of steroidogenesis that is not attainable through the measurement of static hormone concentrations alone.
While specific MFA studies utilizing this compound are not yet widely published, the methodology is well-established. Such studies could reveal the precise metabolic fate of Chlormadinone Acetate (B1210297), identify its primary and minor metabolites, and quantify the rates of these transformations in different tissues. This information is crucial for a deeper understanding of its pharmacological activity and potential off-target effects.
High-Throughput Screening Platforms for Deuterated Compounds
High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for their biological activity. In the context of endocrinology, HTS is instrumental in identifying potential endocrine-disrupting chemicals (EDCs) that can interfere with hormone signaling pathways.
The integration of deuterated compounds into HTS platforms is an emerging area with significant potential. While current HTS assays for endocrine disruptors primarily use non-labeled compounds, the inclusion of deuterated standards could enhance the robustness and accuracy of these screens. For instance, in HTS assays that rely on mass spectrometry for detection, the use of deuterated internal standards for each analyte would improve the reliability of hit identification and confirmation.
Furthermore, HTS platforms could be developed to specifically screen for compounds that alter the metabolism of deuterated steroids like this compound. This would provide a powerful tool to identify potential drug-drug interactions or environmental chemicals that affect the clearance and activity of synthetic progestins.
Innovative Applications in Steroid Biosynthesis Pathway Research
The study of steroid biosynthesis is fundamental to understanding numerous physiological processes and endocrine disorders. Isotope-labeled steroids have long been used to investigate the intricate pathways of steroidogenesis.
This compound can serve as a valuable probe to investigate the activity of enzymes involved in steroid metabolism. By incubating this compound with specific enzymes or cell-based systems, researchers can identify and quantify the resulting deuterated metabolites. This information can help to characterize the substrate specificity and kinetic parameters of steroidogenic enzymes.
Moreover, the use of deuterated steroids can help to elucidate novel or alternative metabolic pathways. The unique mass signature of the deuterated metabolites allows for their unambiguous identification, even at low concentrations, facilitating the discovery of previously unknown biotransformation products.
Development of Novel Analytical Techniques for Deuterated Steroids
The increasing use of deuterated compounds in research is driving the development of more sophisticated analytical techniques to accurately determine their isotopic purity and quantify their presence in complex mixtures.
Mass spectrometry (MS) is the primary analytical tool for the analysis of deuterated steroids. Advances in MS technology, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), have significantly improved the sensitivity and selectivity of steroid analysis. Novel ionization techniques, such as atmospheric pressure photoionization (APPI), have also shown promise for enhancing the detection of certain steroids.
Molecular rotational resonance (MRR) spectroscopy is an emerging technique that offers a complete description of the isotopic composition of a molecule, providing the structural identity and percent composition of a complex mixture of isotopomers. This level of detail is challenging to achieve with other methods and can be invaluable for optimizing the synthesis of deuterated compounds and for detailed metabolic studies.
The development of these and other innovative analytical methods will be crucial for fully realizing the potential of this compound and other deuterated steroids in advancing our understanding of steroid biochemistry and its role in health and disease.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Chlormadinone Acetate-d3 in biological matrices?
this compound is typically analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) with positive ion polarity. Key parameters include:
- Precursor/product ions : Monitor transitions such as m/z 405.0→344.9 (uncharged) and m/z 405.0→344.9* (charged) for the unlabeled compound, with deuterated analogs adjusted accordingly .
- Collision energy : Optimize at 17 eV for Chlormadinone Acetate, adjusted empirically for the deuterated form .
- Retention time : ~13 minutes under reversed-phase conditions, validated against co-eluting gestagens (e.g., Medroxyprogesterone Acetate-d3 at 18.4 min) . Method validation should include specificity checks against structurally similar progestins (e.g., Delmadinone Acetate) to avoid cross-reactivity .
Q. How can the structural integrity of this compound be confirmed in experimental settings?
Use a combination of:
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (±5 ppm) and isotopic distribution patterns (e.g., +3 Da shift for deuterium labeling) .
- Nuclear magnetic resonance (NMR) : Analyze deuterium incorporation at specific positions (e.g., C-17 acetate group) to validate synthetic purity .
- Chromatographic purity : Ensure >98% purity via HPLC-UV at 240 nm, referencing pharmacopeial standards .
Q. What role does this compound play as an internal standard in pharmacokinetic studies?
The deuterated form compensates for matrix effects and ionization variability in LC-MS/MS. For example:
- Calibration curves : Use a 0.1–50 ng/mL range in plasma, with deuterated standards spiked at fixed concentrations (e.g., 5 ng/mL) .
- Recovery validation : Compare extraction efficiency (≥85%) in adipose vs. plasma matrices, noting its lipophilic accumulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic half-lives of this compound?
Discrepancies (e.g., 56.6 hr vs. 80.1 hr terminal half-life) arise from:
- Tissue distribution : Adipose accumulation prolongs elimination; use radiolabeled (³H/¹⁴C) tracers to quantify depot storage .
- Metabolic clearance : Measure hepatic CYP3A4 activity, as it governs hydroxylation of the 6-chloro-Δ⁶ structure .
- Study design : Differentiate single-dose vs. steady-state models, as autoinduction may alter clearance rates .
Q. What experimental strategies mitigate androgenic interference when studying this compound’s antiandrogenic effects?
To isolate antiandrogenic activity:
- Receptor binding assays : Compare IC₅₀ values for progesterone receptor (PR) vs. androgen receptor (AR) using human prostate cell lines (e.g., LNCaP). This compound shows 10-fold higher affinity for PR .
- In vivo models : Use castrated rats supplemented with testosterone. Measure ventral prostate weight reduction (≥22% at 3 mg/kg) and ornithine decarboxylase inhibition .
- Control for glucocorticoid activity : Assess transactivation of GR-responsive genes (e.g., FKBP5) to rule off-target effects .
Q. How should researchers design studies to evaluate this compound’s impact on hemostasis in clinical trials?
Address conflicting data (e.g., reduced D-dimer vs. unchanged APC resistance) by:
- Cohort stratification : Include women with inherited thrombophilia (e.g., Factor V Leiden) to assess risk modulation .
- Endpoint selection : Measure thrombin generation (ETP-based assays) and tissue factor pathway inhibitor (TFPI) levels alongside APC resistance .
- Control groups : Compare with 19-nortestosterone derivatives (e.g., Levonorgestrel) to isolate structural-class effects .
Q. What methodologies optimize detection of this compound in complex matrices like adipose tissue?
- Sample preparation : Use accelerated solvent extraction (ASE) with hexane:acetone (70:30) to recover >90% of lipophilic analytes .
- Matrix-matched calibration : Spike deuterated standards into homogenized adipose to correct for ion suppression .
- Limit of quantification (LOQ) : Achieve ≤0.1 µg/kg via MRM transitions, validated per EMA guidelines .
Methodological Considerations for Contradictory Data
Q. How to address variability in apoptosis induction observed in this compound-treated prostate models?
Variability in apoptosis (e.g., canine BPH studies) may stem from:
- Dose dependency : Titrate 0.3–10 mg/kg to identify thresholds for sustained apoptosis vs. transient effects .
- Estrogen-to-androgen ratio : Measure intraprostatic estradiol (E2) and dihydrotestosterone (DHT) levels, as elevated E2:DHT suppresses apoptotic markers .
- Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) : Standardize incubation times and negative controls to reduce assay variability .
Q. What controls are essential when comparing this compound to other antiandrogens (e.g., Finasteride) in preclinical studies?
- Pharmacodynamic controls : Monitor serum LH/FSH to differentiate central (pituitary) vs. peripheral (androgen receptor) mechanisms .
- Histological controls : Use Masson’s trichrome staining to quantify stromal-epithelial ratios, as this compound preferentially targets epithelium .
- Metabolite profiling : Compare 5α-reductase inhibition (Finasteride) vs. direct AR antagonism (this compound) using prostate homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
